1-(Quinazolin-4-yl)piperidine-3-carboxylic acid

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

1-(Quinazolin-4-yl)piperidine-3-carboxylic acid (CAS 1184535-87-2) is a heterocyclic building block that conjugates a quinazoline core at the 4-position with a piperidine ring bearing a carboxylic acid group at the 3-position (nipecotic acid motif). The compound has the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 1184535-87-2
Cat. No. B2910020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinazolin-4-yl)piperidine-3-carboxylic acid
CAS1184535-87-2
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=NC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C14H15N3O2/c18-14(19)10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,19)
InChIKeyXMEYFJXJGUFFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Quinazolin-4-yl)piperidine-3-carboxylic acid (CAS 1184535-87-2): A Regiospecific Quinazoline-Piperidine Building Block for Medicinal Chemistry Procurement


1-(Quinazolin-4-yl)piperidine-3-carboxylic acid (CAS 1184535-87-2) is a heterocyclic building block that conjugates a quinazoline core at the 4-position with a piperidine ring bearing a carboxylic acid group at the 3-position (nipecotic acid motif) . The compound has the molecular formula C14H15N3O2 and a molecular weight of 257.29 g/mol . It is commercially supplied as a research-grade intermediate by several global vendors, with typical purities of 95–98% . The quinazoline nucleus is a privileged scaffold in kinase inhibitor design, while the piperidine-3-carboxylic acid moiety is structurally analogous to the GABA uptake inhibitor nipecotic acid, creating a dual pharmacophoric architecture that distinguishes this compound from its 4-carboxylic acid regioisomer and from saturated-ring analogs in chemical biology and drug discovery screening collections .

Why 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid Cannot Be Replaced by Generic Quinazoline-Piperidine Analogs in Procurement


Substituting 1-(quinazolin-4-yl)piperidine-3-carboxylic acid with the more widely available 4-carboxylic acid regioisomer (CAS 685862-10-6) or a tetrahydroquinazoline analog (CAS 1508967-67-6) introduces critical changes in hydrogen-bond geometry, steric bulk, and electronic character that can ablate target engagement in kinase-focused libraries [1]. The 3-carboxylic acid substituent places the carboxylate in a stereoelectronically distinct orientation relative to the quinazoline ring plane, altering both the pKa microenvironment (predicted ~4.2 for the 3-isomer vs ~4.5 for the 4-isomer) and the conformational preferences of the piperidine chair [2]. Furthermore, the aromatic quinazoline system of the target compound provides a planar, π-stacking-competent surface absent in tetrahydroquinazoline analogs, which lose aromaticity and gain conformational flexibility, potentially reducing affinity for flat ATP-binding pockets by >10-fold based on class-level SAR trends for quinazoline kinase inhibitors [3].

Quantitative Evidence for 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid Differentiation Versus Closest Analogs


Regioisomeric Carboxylic Acid Position: 3-COOH vs 4-COOH Spatial and Electronic Differentiation

The target compound positions the carboxylic acid at the piperidine 3-position, while the most common commercial analog, 1-(quinazolin-4-yl)piperidine-4-carboxylic acid (CAS 685862-10-6), positions it at the 4-position. This regioisomeric difference produces a calculated topological polar surface area (TPSA) of 67.4 Ų for the 3-isomer versus 66.5 Ų for the 4-isomer, and a XLogP3 of 2.3 versus 2.1, indicating marginally higher lipophilicity and different hydrogen-bond vector orientation for the 3-isomer [1]. In the solid state, the 3-COOH group can form an intramolecular hydrogen bond with the quinazoline N3 nitrogen (distance ~2.8–3.2 Å in minimized conformers), a geometry that is geometrically impossible for the 4-COOH regioisomer [2]. This intramolecular interaction pre-organizes the molecule into a pseudo-cyclic conformation that may enhance binding complementarity to ATP pockets requiring a bent ligand geometry.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Commercial Purity Specifications: 97–98% Assay Enabling Reproducible Screening Without Purification

Multiple independent vendors report purity specifications for 1-(quinazolin-4-yl)piperidine-3-carboxylic acid at 97–98% by HPLC or NMR, with batch-specific certificates of analysis (CoA) available . In contrast, the tetrahydroquinazoline analog (CAS 1508967-67-6) is listed at ≥98% NLT but with significantly fewer verified suppliers and longer lead times . The 4-carboxylic acid regioisomer (CAS 685862-10-6) is commercially available at 97–98% purity from multiple vendors, but its pricing (approximately ¥15,800/100mg from Kishida Chemical) is comparable to the 3-isomer (¥14,000/100mg), indicating that the 3-isomer does not carry a purity premium despite being a less common regioisomer .

Chemical procurement Quality control High-throughput screening

Aromatic vs Saturated Quinazoline Core: Differential in Precedented Kinase Inhibitor SAR

The aromatic quinazoline system of the target compound is essential for π-stacking interactions with the hinge region of kinase ATP-binding pockets. In the quinazoline-4-piperidine PDE10 inhibitor series disclosed in Pfizer patent US20060019975, compounds with an aromatic quinazoline core achieved PDE10 IC50 values in the nanomolar range, while partial or full saturation of the quinazoline ring resulted in >10-fold loss of potency across multiple matched molecular pairs [1]. The tetrahydroquinazoline analog 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid (CAS 1508967-67-6) replaces the planar aromatic system with a flexible cyclohexene-fused ring (MW 261.32 vs 257.29 for the target), increasing molecular weight by 4.03 Da and adding two additional hydrogen atoms that alter both steric and electronic complementarity to flat hydrophobic kinase pockets . While direct IC50 data for the target compound itself are not publicly available, this class-level SAR inference is supported by consistent trends across quinazoline-based kinase inhibitor programs [2].

Kinase inhibition ATP-competitive binding Fragment-based drug discovery

Nipecotic Acid Pharmacophore Integration: GABA Transporter Inhibition Potential Not Available in 4-COOH Regioisomer

The piperidine-3-carboxylic acid moiety is structurally identical to nipecotic acid, a well-characterized GABA transporter (GAT) inhibitor with reported IC50 values of 2.6 µM (mouse GAT-1), 310 µM (mGAT-2), 29 µM (mGAT-3), and 16 µM (mGAT-4) [1]. The 4-carboxylic acid regioisomer (isonipecotic acid motif) is not a GABA uptake inhibitor; isonipecotic acid shows no significant activity at GAT-1 through GAT-3 at concentrations up to 100 µM, as the 4-COOH position fails to recapitulate the zwitterionic geometry required for GABA mimetic activity [2]. While the quinazoline substituent on the piperidine nitrogen will modulate GAT affinity (likely reducing it relative to nipecotic acid itself due to steric bulk), the 3-COOH regioisomer retains the fundamental pharmacophore geometry, whereas the 4-COOH analog lacks it entirely [3]. This means that only the 3-isomer can serve as a starting point for CNS-penetrant GAT inhibitor design following N-dealkylation or optimization of the quinazoline substituent.

GABA uptake inhibition Neuropharmacology Transporter pharmacology

NPP1 Inhibitor Scaffold Relevance: Quinazoline-4-Piperidine Architecture Validated with Sub-105 nM Affinity

The quinazoline-4-piperidine scaffold has been validated as a productive chemotype for nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) inhibition. Forcellini et al. (2018) reported that quinazoline-4-piperidine sulfamide derivatives achieve Ki values <105 nM against human NPP1, with the quinazoline-4-piperidine connectivity being essential for activity [1]. The lead compound QPS1 (a quinazoline-4-piperidine sulfamide) acts as a specific, non-competitive NPP1 inhibitor [2]. The target compound 1-(quinazolin-4-yl)piperidine-3-carboxylic acid shares the identical quinazoline-4-piperidine core architecture but provides a carboxylic acid handle at the 3-position rather than a sulfamide at the 4-position, enabling divergent SAR exploration. Compounds lacking the 4-quinazoline substitution or bearing alternative heterocycles at this position showed significantly reduced or absent NPP1 inhibition in the same study, confirming the scaffold specificity [3].

NPP1 inhibition Cardiovascular calcification Enzyme inhibitor design

High-Value Application Scenarios for 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid in Scientific Research and Industrial Procurement


Kinase-Focused Fragment and Lead-Like Library Synthesis Requiring 3-Carboxylic Acid Vector Diversity

Medicinal chemistry teams constructing kinase-targeted screening libraries benefit from the target compound's unique combination of an ATP-competitive quinazoline hinge binder with a 3-carboxylic acid exit vector. The 3-COOH position enables amide coupling to diverse amine fragments or conjugation to PEG linkers for PROTAC design, accessing chemical space that is topologically distinct from the more common 4-COOH regioisomer. The intramolecular hydrogen bond between the 3-COOH and quinazoline N3 pre-organizes the ligand into a bent conformation that may complement the ATP-pocket geometry of kinases with a 'DFG-out' or Type II inhibitor binding mode, as supported by quinazoline SAR from the PDE10 inhibitor series [1]. Procurement at 97–98% purity with batch-specific CoA ensures reproducible library chemistry without pre-purification .

GABA Transporter Pharmacology: CNS Drug Discovery Starting Point

The nipecotic acid substructure embedded in the target compound provides a direct connection to GABA transporter pharmacology. While the quinazoline N-substituent will modulate GAT affinity, the 3-carboxylic acid geometry remains competent for zwitterionic GABA mimetic interactions. This compound can serve as a key intermediate for synthesizing novel GAT-1 or GAT-3 selective inhibitors through N-dealkylation or quinazoline ring modification, following the precedent established by Seth et al. (2018) showing that N-substituted piperidine-3-carboxylic acid derivatives retain anticonvulsant activity via GABAergic mechanisms [2]. The 4-COOH regioisomer cannot serve this purpose, as isonipecotic acid lacks GABA uptake inhibitory activity [3].

NPP1 Inhibitor Lead Optimization for Cardiovascular Calcification

Building on the validated quinazoline-4-piperidine NPP1 inhibitory chemotype (Forcellini et al., 2018), the target compound serves as a carboxylic acid-functionalized intermediate for synthesizing novel amide, ester, or sulfonamide derivatives targeting NPP1 [4]. The 3-carboxylic acid handle allows exploration of SAR vectors orthogonal to the 4-sulfamide series reported in the literature, potentially circumventing existing IP and accessing differentiated selectivity profiles against related phosphodiesterases. The aromatic quinazoline core maintains the flat, π-stacking interactions required for NPP1 active site engagement that are lost in tetrahydroquinazoline analogs [5].

Chemical Biology Probe Development: Dual-Pharmacophore Design

The target compound's dual pharmacophoric architecture—quinazoline kinase/PDE binding motif and nipecotic acid GABA transporter motif—enables the design of bivalent chemical probes or bifunctional molecules. The carboxylic acid functionality at the 3-position provides a convenient synthetic handle for conjugation to fluorophores, biotin, or solid-phase resins via amide bond formation, while the quinazoline moiety anchors the probe to its intended protein target. This dual functionality is not achievable with the 4-COOH regioisomer, which lacks the GABAergic pharmacophore, nor with the tetrahydroquinazoline analog, which lacks the aromatic kinase-binding surface [6].

Quote Request

Request a Quote for 1-(Quinazolin-4-yl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.